Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate
Technical Whitepaper: Physicochemical Profiling and Synthetic Methodology of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate
Executive Summary
In modern medicinal chemistry, the pyrazolo[1,5- a ]pyridine scaffold has emerged as a highly privileged, nitrogen-rich bicyclic core. It frequently serves as a metabolically stable bioisostere for indoles, azaindoles, and imidazo[1,2- a ]pyridines. Ethyl 5-chloropyrazolo[1,5- a ]pyridine-2-carboxylate (CAS: 1691046-87-3) is a highly sought-after building block characterized by a molecular weight of 224.64 g/mol [1][2].
This technical guide provides an in-depth analysis of the compound’s physicochemical properties, its pharmacological utility in targeted drug discovery, and a field-proven, self-validating synthetic protocol for its preparation.
Physicochemical and Structural Profiling
Understanding the exact molecular parameters of a building block is critical for predicting its behavior in downstream functionalization and biological assays. The 5-chloro substitution introduces a metabolic block against cytochrome P450-mediated oxidation while providing a vector for halogen bonding within kinase active sites. The ethyl 2-carboxylate acts as a versatile synthetic handle for subsequent amidation or saponification.
Quantitative Data Summary
| Property | Value |
| Chemical Name | Ethyl 5-chloropyrazolo[1,5- a ]pyridine-2-carboxylate |
| CAS Registry Number | 1691046-87-3[1] |
| Molecular Formula | C₁₀H₉ClN₂O₂[3] |
| Molecular Weight | 224.64 g/mol |
| Monoisotopic Mass | 224.03525 Da[3] |
| SMILES | CCOC(=O)C1=NN2C=CC(=CC2=C1)Cl[3] |
| InChIKey | DRNRFNICAFDMOS-UHFFFAOYSA-N[3] |
Pharmacological Significance in Drug Discovery
The pyrazolo[1,5- a ]pyridine core is a cornerstone in the development of modern therapeutics, particularly in oncology and immunology. Recent structural biology efforts have demonstrated that derivatives of this scaffold act as potent and selective dual inhibitors of PI3Kγ and PI3Kδ[4][5].
When designing kinase inhibitors, the planar geometry of the pyrazolo[1,5- a ]pyridine system allows it to intercalate deeply into the ATP-binding pocket. The nitrogen atom at the 1-position frequently serves as a critical hydrogen bond acceptor, interacting with the hinge region backbone (e.g., Val882 in PI3Kγ)[5]. The strategic placement of the chlorine atom at the 5-position in Ethyl 5-chloropyrazolo[1,5- a ]pyridine-2-carboxylate not only enhances the lipophilicity of the resulting lead compounds but also exploits favorable halogen-π or halogen-protein interactions, significantly boosting target residence time.
Synthetic Methodology & Experimental Protocol
The most robust and regioselective method for synthesizing 2-substituted pyrazolo[1,5- a ]pyridines is the [3+2] cycloaddition of an N -aminopyridinium ylide with an electron-deficient alkyne[6].
Causality and Mechanistic Rationale
The endocyclic nitrogen of 4-chloropyridine is inherently electron-deficient due to the inductive withdrawal of the para-chlorine atom. This reduced nucleophilicity makes standard amination challenging. To overcome this thermodynamic barrier, highly electrophilic amination reagents such as O -(mesitylsulfonyl)hydroxylamine (MSH) or O -(2,4-dinitrophenyl)hydroxylamine (DPH) must be used to ensure quantitative conversion to the N -aminopyridinium salt.
Subsequent treatment with a mild base generates the reactive N -iminopyridinium ylide in situ. This 1,3-dipole selectively reacts with ethyl propiolate. The regioselectivity of this cycloaddition is strictly governed by the steric bulk of the ester group and the electronic polarization of the ylide, exclusively yielding the 2-carboxylate derivative after spontaneous oxidative aromatization[6].
Step-by-Step Experimental Protocol
Step 1: Preparation of the N -Aminopyridinium Salt
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Dissolve 4-chloropyridine (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
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Cool the solution to 0 °C using an ice-water bath.
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Dropwise, add a solution of O -(mesitylsulfonyl)hydroxylamine (MSH) (1.1 equiv) in DCM. Rationale: Slow addition prevents exothermic degradation of the highly reactive MSH.
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Stir the reaction mixture at room temperature for 4 hours.
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Precipitate the resulting 1-amino-4-chloropyridin-1-ium mesitylenesulfonate salt by adding cold diethyl ether. Filter, wash with ether, and dry under vacuum.
Step 2: [3+2] Cycloaddition and Aromatization
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Suspend the isolated N -aminopyridinium salt (1.0 equiv) in anhydrous N,N -dimethylformamide (DMF).
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Add ethyl propiolate (1.5 equiv) and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv). Rationale: K₂CO₃ deprotonates the salt to form the transient N -iminopyridinium ylide, triggering the cycloaddition.
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Stir the mixture at 60 °C for 12 hours open to the air. Rationale: Atmospheric oxygen serves as the terminal oxidant required to drive the aromatization of the dihydropyrazolo[1,5- a ]pyridine intermediate into the final aromatic product.
Step 3: Workup and Purification (Self-Validating System)
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Quench the reaction with distilled water and extract three times with ethyl acetate (EtOAc).
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Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product typically elutes as a distinct, UV-active band (254 nm).
Mechanistic Pathway Visualization
The following diagram maps the logical progression and intermediate states of the synthesis, highlighting the critical transition from the starting material to the target compound.
Caption: Mechanistic workflow for the synthesis of Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate.
Analytical Validation
To establish a self-validating workflow, the isolated product must be subjected to orthogonal analytical techniques to confirm structural integrity and purity before deployment in biological assays:
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ESI-LC/MS: The primary diagnostic tool. The presence of the 5-chloro substituent will manifest as a distinct M/M+2 isotopic cluster in a 3:1 ratio. The monoisotopic [M+H]+ peak must be observed at m/z 225.04 [3].
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¹H NMR (400 MHz, CDCl₃): The proton at C-3 on the pyrazole ring is highly diagnostic and typically appears as a sharp singlet around 7.0–7.2 ppm. The pyridine ring protons will show coupling patterns indicative of the 5-chloro substitution (e.g., a doublet for H-7, a doublet of doublets for H-6, and a fine doublet for H-4). The ethyl ester will present as a classic quartet (~4.4 ppm) and triplet (~1.4 ppm).
References
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PubChemLite Database. "Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (C10H9ClN2O2)." Université du Luxembourg. Available at:[Link]
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Wang, C. et al. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry, 2024, 67(17). Available at:[Link]
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Zhao, P. et al. "Synthesis of 2- and 2,3-Substituted Pyrazolo[1,5-a]pyridines: Scope and Mechanistic Considerations of a Domino Direct Alkynylation and Cyclization of N-Iminopyridinium Ylides." The Journal of Organic Chemistry, 2011, 76(19). Available at:[Link]
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Accela ChemBio. "Product Specification: Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate SY199437." Available at:[Link]
Sources
- 1. Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate - CAS:1691046-87-3 - Abovchem [abovchem.com]
- 2. axel.as-1.co.jp [axel.as-1.co.jp]
- 3. PubChemLite - Ethyl 5-chloropyrazolo[1,5-a]pyridine-2-carboxylate (C10H9ClN2O2) [pubchemlite.lcsb.uni.lu]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
